N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide
Description
Historical Context and Development
The historical foundations of this compound trace back to the pioneering work conducted by Bladin in 1885, who first coined the term "triazole" and established the fundamental chemistry of five-membered three nitrogen-containing heterocyclic aromatic ring systems. This groundbreaking work laid the foundation for what would become one of the most significant classes of heterocyclic compounds in modern chemistry. The development of triazole chemistry progressed gradually following Bladin's initial discoveries, with substantial acceleration occurring through the establishment of several facile and convenient synthetic techniques, alongside the recognition of their versatile interactions with biological systems.
The specific compound this compound was first documented in chemical databases on June 21, 2010, as recorded in PubChem with the Chemical Identifier 45790882. This relatively recent addition to the chemical literature reflects the ongoing evolution and refinement of triazole synthetic methodologies that have enabled the preparation of increasingly sophisticated derivatives. The compound's registration and characterization represent part of the broader expansion of triazole chemical space that has occurred in the 21st century, driven by advances in synthetic methodologies such as metal-catalyzed cross-coupling and hetero-coupling reactions.
The systematic development of 1,2,4-triazole derivatives gained significant momentum following the discovery of antifungal activities in azole derivatives in 1944, which subsequently led to the invention of numerous pharmaceutical agents including fluconazole, itraconazole, voriconazole, and posaconazole. This pharmaceutical success created substantial interest in exploring the broader chemical space of triazole derivatives, ultimately contributing to the development of compounds like this compound as researchers sought to understand structure-activity relationships and explore novel substitution patterns.
Position Within 1,2,4-Triazole Family of Compounds
This compound occupies a distinctive position within the extensive family of 1,2,4-triazole compounds, characterized by its specific substitution pattern and functional group arrangement. The 1,2,4-triazole core structure, defined by its molecular formula C2H3N3 and featuring a five-membered ring containing two carbon atoms and three nitrogen atoms, serves as the fundamental scaffold for this compound. This heterocyclic framework exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen distances falling within a narrow range of 136-132 picometers, consistent with the aromatic character of the ring system.
The compound's structural features position it among substituted triazole derivatives that have been extensively studied for their diverse applications. The presence of the isopropyl substituent at the 5-position of the triazole ring represents a common structural motif found in numerous bioactive triazole derivatives. This substitution pattern is exemplified in several pharmaceutical compounds, including those described in comprehensive pharmaceutical databases, where similar isopropyl-triazole structural elements appear in compounds with significant biological activity. The methylpropanamide functionality attached to the 3-position of the triazole ring further distinguishes this compound within the broader triazole family, creating a unique combination of structural features.
Comparative analysis reveals that this compound shares structural similarities with other therapeutically relevant triazole derivatives while maintaining its distinct chemical identity. The compound's relationship to other triazole-containing molecules can be illustrated through examination of related structures that incorporate similar substitution patterns or functional group arrangements. For instance, the compound Taselisib, which contains a complex triazole-containing structure with isopropyl and methyl substituents, demonstrates how triazole derivatives can be incorporated into larger molecular frameworks for specific therapeutic applications.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of the critical role that nitrogen-containing heterocycles play in modern chemical research and application. According to established chemical statistics, more than 85% of all biologically-active chemical entities contain a heterocycle, reflecting the central importance of heterocyclic systems in contemporary drug design and chemical synthesis. This compound exemplifies how heterocyclic structures provide essential tools for modification of solubility, lipophilicity, polarity, and hydrogen bonding capacity in chemical systems, enabling optimization of various molecular properties.
The structural characteristics of this compound demonstrate the versatility inherent in heterocyclic chemistry, particularly within the triazole family. The compound's architecture showcases how triazole rings can accommodate diverse substituents around their core structures, enabling the construction of novel molecules with tailored properties. This adaptability has made triazole derivatives essential components in various fields including organocatalysis, agrochemicals, and materials science, extending far beyond their well-established pharmaceutical applications.
The compound's significance is further emphasized by its contribution to the expanding chemical space of functionalized triazoles. Modern synthetic methodologies have enabled rapid access to a wide variety of functionalized heterocycles, with triazole derivatives serving as particularly valuable scaffolds due to their electronic properties and reactivity patterns. The specific combination of substituents present in this compound represents an example of how systematic structural modification can be employed to explore chemical space and develop compounds with potentially useful properties.
Recent developments in triazole synthesis have demonstrated the continued evolution of this chemical class, with novel methodologies enabling the preparation of increasingly sophisticated derivatives. The synthesis of related triazole compounds has been achieved through various approaches, including efficient condensation reactions for triazole build-up under flow conditions, which have demonstrated advantages in terms of atom economy, selectivity, and environmental impact. These advances highlight the ongoing importance of triazole chemistry and compounds like this compound in driving chemical innovation.
Properties
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-5(2)7-10-9(13-12-7)11-8(14)6(3)4/h5-6H,1-4H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUVNAQTRNYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175303 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-38-9 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a triazole derivative characterized by its unique isopropyl and methylpropanamide functional groups. The triazole ring is known for its biological significance, particularly in antifungal and anticancer agents.
Structure
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: Inhibition of Lung Cancer Cells
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 25 µM.
Table 2: Effects on A549 Lung Cancer Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways. Notably, it has been suggested that this compound may inhibit the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and survival.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity:
One of the primary applications of N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide is in the development of antifungal agents. Triazole derivatives are known for their effectiveness against fungal infections. Studies have shown that compounds with triazole moieties exhibit significant antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes them valuable in treating conditions such as candidiasis and aspergillosis.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives, including this compound. The results indicated that this compound displayed potent antifungal activity against various strains of Candida species, demonstrating its potential as a lead compound for further development .
Agricultural Applications
Fungicides:
The compound is also explored for its use as a fungicide in agriculture. The triazole class has been widely used to control fungal diseases in crops. The application of this compound could enhance crop yield and protect against pathogens that threaten food security.
Data Table: Efficacy of Triazole Derivatives as Fungicides
| Compound Name | Pathogen Targeted | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 85 | |
| Difenoconazole | Fusarium spp. | 90 | |
| Tebuconazole | Botrytis cinerea | 88 |
Material Sciences
Polymer Chemistry:
In material sciences, this compound can be utilized as a monomer or additive in polymer synthesis. Its triazole functional group can enhance the thermal stability and mechanical properties of polymers.
Case Study:
Research has demonstrated that incorporating triazole derivatives into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength. This property is particularly beneficial for applications in coatings and composites .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The isopropyl and methylpropanamide groups in the target compound likely confer moderate lipophilicity (clogP ~2–3), balancing membrane permeability and aqueous solubility. CF₃-containing analogs () may exhibit higher clogP values, favoring blood-brain barrier penetration but risking toxicity .
Q & A
Q. What synthetic methodologies are validated for preparing N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropanamide and related triazole derivatives?
Two primary routes are widely used:
- Cyclocondensation reactions : Starting from succinic anhydride, aminoguanidine hydrochloride, and substituted amines, as demonstrated for structurally similar 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- 1,3-Dipolar cycloaddition : Copper-catalyzed reactions between alkynes and azides (e.g., substituted 2-azido-N-phenylacetamides) to form triazole cores, followed by functionalization . Key validation techniques include ¹H/¹³C NMR, IR spectroscopy, and LC-MS for structural confirmation, with elemental analysis to verify purity .
Q. How is tautomerism in the 1,2,4-triazole core addressed during structural characterization?
The 1,2,4-triazole moiety exhibits prototropic tautomerism, which can be resolved via:
- X-ray crystallography : To unambiguously assign the dominant tautomeric form in the solid state .
- NMR spectroscopy : Chemical shift analysis (e.g., ¹H NMR in DMSO-d₆) distinguishes between 1H (N–H) and 3H (C–H) tautomers by observing exchangeable protons .
Q. What crystallographic tools are recommended for resolving structural ambiguities in triazole-based compounds?
- SHELX suite : For small-molecule refinement (SHELXL) and phase determination (SHELXS/SHELXD), particularly for high-resolution or twinned datasets .
- ORTEP-III : To generate thermal ellipsoid diagrams, aiding in visualizing bond lengths/angles and validating hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Linker/tail modifications : Substituting the isopropyl group with bulkier alkyl chains or aromatic moieties (e.g., phenoxyphenyl) enhances SIRT2 inhibitory potency by improving hydrophobic interactions, as shown in analogous triazole-acetamide derivatives .
- Thioether vs. ether linkages : Replacing the thioacetamide linker with ethers reduces metabolic instability but may compromise target binding .
Q. What computational strategies predict the biological potential of N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropanamide?
- PASS algorithm : Predicts broad-spectrum activity (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive triazoles .
- Molecular docking : Targets enzymes like SIRT2 or matrix metalloproteinases (MMPs) by modeling hydrogen bonds between the triazole NH/amide carbonyl and catalytic residues (e.g., Zn²⁺ in MMP-9) .
Q. How do conflicting biological activity data arise from structural variations in triazole derivatives?
- Substituent positioning : For example, meta-nitro groups on the phenyl ring enhance antimicrobial activity but reduce solubility, whereas para-substitutions improve pharmacokinetics at the expense of potency .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., –CF₃) on the triazole ring increase electrophilicity, improving enzyme inhibition but risking off-target reactivity .
Q. What experimental approaches validate target engagement in cellular assays?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) between the compound and purified targets (e.g., SIRT2) .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in live cells by measuring protein melting shifts upon compound treatment .
Methodological Notes
- Spectral reference data : For N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropanamide analogs, expect IR peaks at ~1670 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 1.2–1.4 ppm (isopropyl CH3) .
- Crystallographic statistics : Typical R-factors for SHELXL-refined structures of triazoles are <5%, with C–C bond lengths averaging 1.48 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
